Methyl 2-methyl-4-oxohexanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75436-59-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxohexanoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(9)5-6(2)8(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
GHXIKMWOQBSQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Methyl 4 Oxohexanoate and Analogous α Branched β Ketoesters
Direct Esterification and Transesterification Strategies
The introduction of the methyl ester group is a critical step in the synthesis of the target compound. This can be achieved through direct reactions on a pre-existing carboxylic acid or keto-acid backbone.
Acid-Catalyzed Esterification of β-Keto Acids
Acid-catalyzed esterification, commonly known as Fischer-Speier esterification, is a fundamental method for producing esters from carboxylic acids and alcohols. In the context of synthesizing α-branched β-ketoesters, this method would involve the direct reaction of the corresponding β-keto acid (e.g., 2-methyl-4-oxohexanoic acid) with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. A key challenge with β-keto acids is their susceptibility to decarboxylation, particularly when heated under acidic conditions, which can lead to the formation of ketone byproducts. Therefore, reaction conditions must be carefully controlled, often employing milder temperatures and catalysts to favor esterification over decarboxylation.
Indirect Methylation Approaches for Carboxylic Acid Precursors
Indirect methods provide an alternative to direct acid-catalyzed esterification, often proceeding under milder conditions which can be advantageous for sensitive substrates. One such method involves converting a biologically active carboxylic acid into its methyl ester, which can improve its ability to penetrate cell membranes. nih.gov This technique uses an ion-exchange resin to convert the precursor carboxylic acid into its salt, sequestering it on the resin. nih.gov The subsequent addition of a methylating agent, such as methyl iodide, converts the resin-bound salt into the desired methyl ester. nih.gov The newly formed ester has no affinity for the resin and is easily eluted, after which evaporation of the solvent yields the pure product. nih.gov This method is efficient for preparing pure methyl esters in good yields and can be completed within a day. nih.gov For the synthesis of Methyl 2-methyl-4-oxohexanoate, this would involve starting with the 2-methyl-4-oxohexanoic acid precursor.
Carbon Dioxide Hydrogenation and In-Situ Esterification Pathways
Modern synthetic strategies increasingly focus on the utilization of abundant and non-toxic feedstocks like carbon dioxide (CO2). researchgate.net The catalytic hydrogenation of CO2 is a promising route for producing valuable chemicals and fuels. nih.govrsc.org These processes can be complex, often involving a reverse water-gas shift (RWGS) reaction to convert CO2 to carbon monoxide (CO), which then acts as the C1 building block in subsequent reactions like Fischer-Tropsch synthesis. nih.govresearchgate.net
Specific to the synthesis of γ-keto acids, which are direct precursors to the target β-ketoesters after esterification, CO2 can be used in several ways:
Reductive Carboxylation : Magnesium can mediate a direct reductive carboxylation of aryl vinyl ketones with CO2 to produce γ-keto carboxylic acids under mild conditions. organic-chemistry.org
Photocatalytic Addition : An umpoled electrophilic 1,4-addition of CO2 to enones can be achieved under photocatalytic conditions to yield the corresponding γ-keto carboxylic acids. organic-chemistry.org
In some electrochemical reactions, CO2 has been shown to have a transient stabilization effect, capturing reactive intermediates to prevent degradation before being released. researchgate.net This novel use of CO2 could inspire new experimental designs in the synthesis of complex molecules like α-branched β-ketoesters. researchgate.net
Carbonyl Condensation and Related Radical/Addition Pathways
The construction of the carbon skeleton of α-branched β-ketoesters often relies on powerful carbon-carbon bond-forming reactions, including those initiated by radicals or proceeding through conjugate addition mechanisms.
Radical Initiation in Ketoester Synthesis
Free radicals, once considered mere curiosities, have become valuable intermediates in organic synthesis. nih.govbbhegdecollege.com Radical reactions are often highly tolerant of polar functional groups, making them suitable for the synthesis of complex molecules. nih.gov
Several strategies involving radical intermediates can be envisioned for ketoester synthesis:
Oxidative Radical Generation : β-keto esters can be selectively oxidized with reagents like manganese(III) acetate (B1210297) (Mn(OAc)3) to form α-keto radicals. nih.gov These reactive intermediates can then participate in further reactions, such as intramolecular cyclizations or intermolecular additions. nih.govbbhegdecollege.com
Acyl Radical Addition : Acyl radicals, which can be generated from the decarboxylation of α-oxocarboxylic acids using a photoredox catalyst, readily add to Michael acceptors. organic-chemistry.org This provides a pathway to various ketones and ketoesters. organic-chemistry.org
Atom Transfer Radical Addition (ATRA) : Triethylborane (Et3B) is an efficient radical initiator that is stable in aqueous media. mdpi.com It can be used to initiate halogen atom transfer radical reactions, such as the addition of a bromo ester to an alkene, to form new carbon-carbon bonds. mdpi.com
The following table summarizes selected radical initiation systems and their applications in synthesis.
| Radical Precursor | Initiation Method | Key Intermediate | Application |
| β-Keto ester | Mn(OAc)3 | α-Keto radical | Intramolecular cyclization nih.gov |
| α-Oxocarboxylic acid | Photoredox catalyst (pyrimidopteridine), UV-A light | Acyl radical | Addition to olefins/Michael acceptors organic-chemistry.org |
| Bromo ester | Triethylborane (Et3B) / O2 | Alkyl radical | Intermolecular C-C bond formation mdpi.com |
| Phenylselenide derivative | V-40 initiator | Tertiary alkyl radical | Addition to unsaturated ketone nih.gov |
Michael Addition Reactions and Subsequent Transformations
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com It involves the addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is highly effective for synthesizing γ-dicarbonyl compounds, which are direct precursors to the target α-branched β-ketoesters.
The general mechanism involves three steps:
Deprotonation of a ketone, ester, or similar compound to form an enolate nucleophile. masterorganicchemistry.com
Conjugate addition of the enolate to the β-carbon of an electrophilic alkene (the Michael acceptor). masterorganicchemistry.com
Protonation of the resulting new enolate to give the final product. masterorganicchemistry.com
For the synthesis of α-branched β-ketoesters, this can be achieved through several routes. For example, a palladium-catalyzed alkoxycarbonylation of an α-chloro ketone can be combined with a Michael addition in a domino reaction to yield highly functionalized α-alkylated β-ketoesters. acs.org Asymmetric Michael additions, using chiral catalysts, can produce enantioenriched products from simple starting materials. nih.gov While additions to unsymmetrical 1,3-dicarbonyls often yield diastereomeric mixtures due to facile epimerization at the acidic α-position, some methods can achieve high diastereoselectivity. nih.gov
The table below outlines various nucleophiles (Michael donors) and electrophiles (Michael acceptors) used in these reactions.
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Catalyst/Conditions | Product Type |
| Malonates | Cinnamones, Chalcones | 1,2-diphenylethanediamine (organocatalyst) | δ-Ketoester precursors rsc.org |
| β-Keto ester | Nitroolefins | Nickel diamine complex | Diastereo-enriched γ-nitro-β-keto ester nih.gov |
| α-Chloro ketone (after Pd-catalyzed carbonylation) | Various Michael acceptors | Palladium catalyst | α-Alkylated β-ketoesters acs.org |
| Enolates, Amines, Thiolates, Enamines, Cuprates | α,β-Unsaturated ketones, esters, nitriles | Base | General γ-dicarbonyl compounds masterorganicchemistry.com |
Chemoenzymatic and Biocatalytic Synthetic Pathways
Enantioselective Synthesis via Enzymatic Hydrolysis of Esters
The kinetic resolution of racemic α-substituted β-ketoesters using enzymes, particularly hydrolases like pig liver esterase (PLE), presents an effective method for obtaining enantiomerically enriched products. tandfonline.com This approach leverages the stereoselectivity of the enzyme to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid. The efficiency of this resolution can often be influenced by reaction conditions such as pH. tandfonline.com For instance, lowering the pH can sometimes increase the selectivity of the enzymatic hydrolysis. tandfonline.com
Baeyer-Villiger monooxygenases (BVMOs) have also been employed in the dynamic kinetic resolution of aliphatic α-alkyl-β-ketoesters. core.ac.uk This process is particularly interesting because the starting material can undergo spontaneous racemization under slightly basic conditions. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. core.ac.ukwiley.com The BVMO-catalyzed oxidation of racemic α-alkyl-β-ketoesters can lead to the formation of α-acylated hydroxy esters with high conversion and enantioselectivity. core.ac.uk Subsequent chemical hydrolysis of the resulting diesters can then yield the corresponding optically active α-hydroxy esters. core.ac.uk
| Enzyme | Substrate Type | Reaction Type | Key Feature | Reference |
| Pig Liver Esterase (PLE) | Racemic α-substituted β-ketoesters | Kinetic Resolution | pH can influence selectivity | tandfonline.com |
| Baeyer-Villiger Monooxygenases (BVMOs) | Racemic α-alkyl-β-ketoesters | Dynamic Kinetic Resolution | Spontaneous racemization of substrate allows for high conversion | core.ac.ukwiley.com |
Chiral Pool Approaches for Stereoselective Introduction of α-Methyl Groups
The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. nih.govdiva-portal.org This strategy is particularly effective for introducing stereogenic centers, such as the α-methyl group in α-branched β-ketoesters. For example, terpenes, which are abundant chiral building blocks, have been extensively used in the synthesis of other complex natural products. nih.gov Carbohydrates like D-glucose also serve as versatile starting points for the stereoselective synthesis of complex molecules. acs.orgresearchgate.net
In the context of synthesizing molecules structurally related to this compound, a chiral pool approach might start from a known chiral molecule containing a methyl group at a stereocenter. For instance, the synthesis of (+)-euphorikanin A, a complex diterpenoid, involved a chiral pool approach starting from (+)-3-carene. beilstein-journals.orgnih.govd-nb.info Similarly, the synthesis of marliolide and vittarilide-B has been achieved using D-glucose as the chiral starting material. acs.org These examples highlight the power of using nature's readily available chirality to control the stereochemical outcome of a synthetic sequence, which could be applied to the stereoselective synthesis of α-methylated β-ketoesters.
Transition Metal-Catalyzed and Organocatalytic Synthesis Routes
DBU-Catalyzed Ring-Opening and Fragmentation Reactions Leading to Oxoesters
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, can act as a potent organocatalyst in various organic transformations. tandfonline.comresearchgate.net One such application involves the ring-opening and retro-Claisen fragmentation of 3,4-dihydropyranones to produce 5-oxo-hexanoates. semanticscholar.orgchalmers.se This method provides a formal route for the Michael addition of acetone (B3395972) to α,β-unsaturated esters and amides. chalmers.se The reaction is initiated by the rapid ring-opening of the dihydropyranone to form a diketone intermediate, which then undergoes a slower retro-Claisen fragmentation to yield the final oxoester product. chalmers.se This strategy is modular and can be used to synthesize chiral 5-oxo-hexanoates with high enantiomeric excess if a chiral starting dihydropyranone is used. chalmers.se
| Catalyst | Reactant | Product | Key Transformation | Reference |
| DBU | 3,4-Dihydropyranone | 5-Oxo-hexanoate | Ring-opening followed by retro-Claisen fragmentation | semanticscholar.orgchalmers.se |
Ruthenium-Catalyzed Hydrogenation-Dehydrogenation for Ester Formation
Ruthenium complexes are versatile catalysts for a variety of transformations, including the synthesis of esters through dehydrogenative coupling of alcohols. arabjchem.orgnih.govacs.org This process involves the coupling of primary alcohols to form esters with the liberation of hydrogen gas as the only byproduct, making it a highly atom-economical and green synthetic method. arabjchem.orgnih.gov Ruthenium pincer complexes have been shown to be particularly effective for this transformation. arabjchem.orgresearchgate.net
Furthermore, ruthenium catalysts are highly effective in the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters with excellent enantioselectivity. sioc-journal.cnsioc-journal.cncdnsciencepub.com This reaction is a key step in the synthesis of many pharmaceutical intermediates. The choice of chiral ligands, substrate structure, solvents, and additives can significantly influence the outcome of the hydrogenation. sioc-journal.cn While this method typically yields β-hydroxy esters, it is a crucial technology in the broader field of β-keto ester chemistry. The reverse reaction, the dehydrogenation of alcohols to form esters, can also be catalyzed by ruthenium complexes. nih.govacs.org
Intramolecular Cyclization and Rearrangement Strategies
Intramolecular reactions provide a powerful tool for the construction of cyclic molecules and can also lead to the formation of acyclic products through rearrangement. The Dieckmann cyclization, an intramolecular Claisen condensation of diesters, is a classic method for forming cyclic β-ketoesters. jove.com This reaction is typically base-mediated and is particularly effective for the synthesis of stable five- and six-membered rings. jove.com
Formation of Cyclic Structures from Oxohexanoate Precursors
The formation of cyclic structures from linear precursors is a fundamental strategy in organic synthesis. Molecules that contain both an alcohol and a carbonyl group can react intramolecularly to form stable five- or six-membered cyclic hemiacetals. libretexts.org This principle extends to oxohexanoate derivatives, where intramolecular reactions can lead to the formation of various carbocyclic systems. The mechanism often involves the generation of a carbocation intermediate, which subsequently undergoes cyclization. longdom.org
A prominent example is the regioselective cyclization of esters of 2-acetyl-5-oxohexanoic acid, an analogue of the oxohexanoate family. rsc.org The specific outcome of these cyclization reactions is highly dependent on the catalyst employed, demonstrating the fine control chemists can exert over the formation of cyclic products. rsc.org For instance, treating these ester precursors with different catalysts under controlled temperatures can yield distinct classes of cyclic compounds.
Key findings in the catalytic cyclization of 2-acetyl-5-oxohexanoic acid esters reveal a high degree of regioselectivity. rsc.org The choice of catalyst directly governs the reaction pathway, leading to different major products as summarized in the table below.
Table 1: Catalytic Cyclization Outcomes for 2-Acetyl-5-Oxohexanoic Acid Esters
| Catalyst | Conditions | Major Product Formed |
|---|---|---|
| Pyrrolidinium (B1226570) acetate | Mild heating | Alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates |
| Pyrrolidine (B122466) | Room temperature | 4-Pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylates |
| Hydrogen chloride | Not specified | Alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates |
Data sourced from research on regioselective cyclisations. rsc.org
This catalytic control allows for the selective synthesis of structurally diverse cyclohexenone derivatives, which are valuable building blocks in organic chemistry.
Unexpected Rearrangement Products in Ketoester Chemistry
The chemistry of β-ketoesters is rich with rearrangement reactions, which can sometimes lead to unexpected products. rsc.orgucla.edu These rearrangements often occur when reaction intermediates, such as carbocations, reorganize into more stable forms through processes like hydride or alkyl shifts. orgoreview.comlibretexts.org A carbocation rearrangement involves the migration of a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) from an adjacent carbon atom to the electron-deficient carbon. libretexts.org Such shifts are particularly common when a less stable secondary carbocation can rearrange to a more stable tertiary one. orgoreview.comlibretexts.org
One notable reaction in this context is the Carroll rearrangement, which involves the shu.ac.ukshu.ac.uk-sigmatropic rearrangement of allylic β-keto esters. rsc.orgnih.gov While useful, this reaction can exhibit complex diastereoselectivity and sometimes produce low yields of the desired product alongside rearranged isomers. ucla.edu Research on the Carroll rearrangement of β-keto esters derived from tertiary allylic alcohols has shown that the process can yield mixtures of geometric isomers. ucla.edu For example, in one case, the rearrangement occurred with only modest selectivity (roughly 2:1) on an unsubstituted vinyl group over a sterically larger one, with the subsequent E/Z ratio of the products being 3:1. ucla.edu
Table 2: Product Yields from Carroll Rearrangement of Various β-Keto Esters
| Substrate | Product(s) | Yield |
|---|---|---|
| Enyne Substrate | Expected Ketone | Good |
| Olefin Substrate | Mixture of four isomers (3dE:3d'E:3dZ:3d'Z) | Not specified, ratio 5.7:3.0:1.9:1.0 |
| Dimethyl Acetal Substrate | Aldehyde (after hydrolysis) | Not specified |
Data adapted from studies on the diastereoselectivity in the Carroll rearrangement. ucla.edu
Other unexpected outcomes have been observed in β-ketoester chemistry. In certain instances, reactions of β-ketoesters with specific alcohols, intended to produce transesterification products, have instead yielded C-allylation adducts exclusively. rsc.org The presence of an electron-withdrawing group on the activated alkene appears to be crucial for this unexpected transformation. rsc.org Furthermore, during the synthesis of thromboxane (B8750289) A2 analogues from ketoester intermediates, several unanticipated products were identified, including the formation of methyl 2-methine-5-oxohexanoate during a Michael reaction. shu.ac.uk These examples underscore the complexity of ketoester reactivity and the potential for surprising but mechanistically informative reaction pathways.
Mechanistic Investigations of Reactions Involving Methyl 2 Methyl 4 Oxohexanoate and Derivatives
Mechanistic Pathways of Ketone and Ester Functional Group Reactivity
The reactivity of β-keto esters like methyl 2-methyl-4-oxohexanoate is characterized by the interplay of the ketone and ester functionalities. fiveable.me The presence of both groups allows for a variety of reactions, making these compounds versatile intermediates in organic synthesis. fiveable.mersc.org
Condensation and Acylation Mechanisms of the Ketone Moiety
The ketone moiety in β-keto esters is susceptible to condensation and acylation reactions. A common reaction is the Claisen condensation, where an ester with α-hydrogens acts as a nucleophile, and another ester serves as the electrophile to form a β-keto ester. libretexts.org Crossed Claisen condensations, involving two different esters, are also possible, particularly when one of the esters lacks α-hydrogens to prevent complex mixtures. libretexts.orgresearchgate.net
The general mechanism for a base-catalyzed Claisen condensation involves three key steps:
Enolate formation: A strong base, typically an alkoxide corresponding to the ester's alcohol to prevent transesterification, deprotonates the α-carbon. fiveable.melibretexts.org
Nucleophilic attack: The resulting enolate attacks the carbonyl carbon of a second ester molecule. libretexts.org
Leaving group removal: The original alkoxy group is eliminated. libretexts.org
Acylation of the ketone can be achieved using acid anhydrides or acid chlorides. researchgate.net For instance, boron trifluoride can catalyze the acylation of ketone enol esters with anhydrides, leading to the formation of β-diketone enol esters, which can further react to form boron difluoride complexes of β-diketones. researchgate.net
Esterification and Decarboxylation Pathways
The ester group in β-keto esters can undergo hydrolysis under acidic or basic conditions to form a β-keto acid. aklectures.com This intermediate is often unstable and readily undergoes decarboxylation, releasing carbon dioxide and yielding a ketone. rsc.orgaklectures.com This hydrolysis and decarboxylation sequence is a synthetically useful method for producing ketones. aklectures.com
Transesterification, the conversion of one ester to another, is another important reaction pathway. rsc.org This reaction is often catalyzed and can be selective for β-keto esters over other ester types. rsc.org The mechanism for selective transesterification of β-keto esters is thought to proceed through either an enol intermediate, where a catalyst chelates to both carbonyl oxygens, or through the formation of an acylketene intermediate. rsc.org
Arylboronic acids, particularly those with electron-withdrawing groups, have been shown to be effective Lewis acid catalysts for the transesterification of β-keto esters. ucc.ie The proposed mechanism involves the formation of a 6-membered transition state through the coordination of boron with both carbonyl oxygen atoms, a configuration not possible for other types of esters like α-keto or γ-keto esters. rsc.orgucc.ie
Stereochemical Control and Chirality Transfer in Transformations
Stereoselective Conversion Mechanisms in Ketoester Reduction
The reduction of the ketone in β-keto esters can lead to the formation of chiral hydroxy esters. Biocatalysts, such as enzymes from various microorganisms, are often employed to achieve high stereoselectivity in these reductions. researchgate.netscirp.org For example, certain strains of Bacillus can stereoselectively reduce α- and β-keto esters to their corresponding alcohols with high enantiomeric excess. researchgate.net Similarly, ketoreductases from Candida parapsilosis have been used for the NADH-dependent enzymatic conversion of β-, γ-, and δ-keto esters to their optically active hydroxy carboxylic acid ester counterparts. google.com
The stereochemical outcome of these reductions is dictated by the enzyme's active site, which preferentially binds the substrate in a specific orientation. rsc.org For instance, some alcohol dehydrogenases possess active sites with distinct hydrophobic pockets that accommodate the different substituents of the ketone, thereby controlling the stereoselectivity of the hydride delivery. rsc.org
Dynamic kinetic resolution (DKR) is a powerful strategy for the stereoselective reduction of β-keto esters. nih.gov In this process, a racemic starting material is converted to a single enantiomer of the product. This is achieved by combining a rapid racemization of the starting material with a stereoselective reaction. For β-keto esters, racemization can occur under mildly basic conditions, and the subsequent reduction is often catalyzed by a chiral catalyst, such as a Noyori-type Ru(II)-diamine complex. nih.govnih.gov
Influence of Steric Hindrance on Reaction Stereoselectivity
Steric hindrance plays a crucial role in determining the stereoselectivity of reactions involving β-keto esters. The relative size of the substituents on the ketoester can influence the facial selectivity of nucleophilic attack and the conformational preferences in the transition state. ucla.edu
In catalytic asymmetric reactions, the steric properties of both the substrate and the chiral ligand are critical for achieving high enantioselectivity. For example, in the fluorination of β-keto esters, the bulkiness of the ester group can significantly impact the enantiomeric excess (ee), with less hindered esters sometimes yielding lower ee values. mdpi.com Similarly, in certain catalytic systems, the steric hindrance of substituents on the chiral ligand is essential for effective enantio-control. nih.gov
The interplay between steric and electronic effects can be complex. While steric hindrance is often a dominant factor, electronic effects can also significantly influence reactivity and selectivity. rsc.org For instance, in the enzymatic reduction of ketones, substrates with bulky substituents may exhibit low reactivity, but electronic factors can sometimes override steric considerations. rsc.org
Reaction Pathway Elucidation through Kinetic and Isotopic Studies
Kinetic and isotopic labeling studies are invaluable tools for elucidating the detailed mechanisms of reactions involving β-keto esters. By monitoring reaction rates under different conditions and tracking the fate of isotopes, researchers can gain insights into transition state structures and rate-determining steps.
For example, kinetic isotope effect (KIE) studies have been employed to distinguish between stepwise and concerted mechanisms in cycloaddition reactions involving ketene (B1206846) intermediates derived from carboxylic acids. rsc.org By measuring the natural abundance ¹³C KIEs and comparing them with computed values for different proposed transition states, the operative reaction pathway can be identified. rsc.org
Furthermore, monitoring the temporal course of a reaction using techniques like ¹H NMR, combined with kinetic isotope effect studies and control experiments, can help to unravel complex catalytic cycles. researchgate.net For instance, in the palladium-catalyzed cross-dehydrogenative coupling of β-keto esters with indoles, such studies have revealed the involvement of two distinct catalytic cycles and identified the turnover-limiting step. researchgate.net
Rate-Determining Steps in Catalytic Processes
In other systems, such as the palladium-catalyzed carboalkoxylation of ethene to produce methyl propionate, the rate-determining step has been identified as the migration of a methoxide (B1231860) group to an adjacent carbonyl ligand. researchgate.net This step, which precedes the main polymerization or coupling sequence, involves a significant energy barrier of +29.6 kcal mol⁻¹, suggesting a slow activation of the catalyst and a prolonged cycle duration. researchgate.net For reactions forming C-C bonds, such as aldol (B89426) or Michael additions common in the synthesis of oxoesters, the initial nucleophilic attack or the formation of the enolate can be the rate-limiting event, depending on the catalyst and substrates involved.
Proposed Catalytic Cycles for Ester Synthesis
The synthesis of oxoesters like this compound and its derivatives often involves catalytic cycles that facilitate C-C bond formation and subsequent functional group manipulation.
One relevant catalytic pathway is the regioselective cyclization of esters derived from 2-acetyl-5-oxohexanoic acid, catalyzed by pyrrolidinium (B1226570) acetate (B1210297), to form alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates. rsc.org The proposed cycle begins with the formation of an enamine from the catalyst (pyrrolidine) and one of the ketone functionalities of the substrate. This is followed by an intramolecular aldol-type condensation, where the enamine attacks the other ketone. Subsequent dehydration leads to the formation of the α,β-unsaturated cyclic ester and regeneration of the pyrrolidine (B122466) catalyst. shu.ac.uk
Another fundamental process is the Michael addition, used to synthesize the related compound Methyl 4-acetyl-5-oxohexanoate. smolecule.com This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of acetylacetone (B45752), to an α,β-unsaturated ester like methyl acrylate. The catalytic cycle, typically promoted by a base such as sodium methoxide, involves:
Enolate Formation: The base deprotonates acetylacetone to generate a resonance-stabilized enolate. smolecule.com
Conjugate Addition: The enolate nucleophilically attacks the β-carbon of methyl acrylate. smolecule.com
Protonation: The resulting intermediate is protonated by the solvent (e.g., methanol) to yield the final product and regenerate the basic catalyst.
Transesterification represents another key method for ester synthesis, with various catalysts available to promote the reaction. organic-chemistry.org N-heterocyclic carbenes (NHCs), for example, can catalyze the acylation of alcohols by acting as strong Brønsted/Lewis bases, thereby enhancing the nucleophilicity of the alcohol. organic-chemistry.org
The Role of Catalysts in Modulating Reaction Mechanisms
Bifunctional Catalysis in Oxoester Formation
Bifunctional catalysts possess two distinct types of active sites that work in concert to facilitate consecutive reaction steps, often leading to enhanced activity and selectivity. In the context of oxoester formation, which can involve steps like dehydrogenation, condensation, and hydrogenation, bifunctional systems are particularly effective.
A clear example is the one-pot synthesis of methyl isobutyl ketone (MIBK) from 2-propanol, which proceeds through an acetone (B3395972) intermediate. conicet.gov.ar This process utilizes a bifunctional copper/acid-base catalyst. conicet.gov.ar The metallic copper sites catalyze the dehydrogenation of 2-propanol to acetone and the subsequent hydrogenation of mesityl oxide to MIBK. The acid-base sites on the support (e.g., Mg-Al mixed oxide) promote the aldol condensation of two acetone molecules to form diacetone alcohol, which then dehydrates to mesityl oxide. conicet.gov.ar The synergy between the metal and acid-base functions allows the entire sequence to occur in a single reactor under mild conditions. conicet.gov.ar
The table below shows the performance of different bifunctional catalysts in the synthesis of MIBK from 2-propanol, illustrating the importance of catalyst composition.
| Catalyst | Cu Loading (wt%) | Reaction Temperature (K) | MIBK Yield (%) |
|---|---|---|---|
| Cu-Mg-Al Mixed Oxide | 2.0 | 533 | 22 |
| Cu-Mg-Al Mixed Oxide | 4.1 | 533 | 25 |
| Cu-Mg-Al Mixed Oxide | 6.4 | 533 | 27 |
Data sourced from a study on MIBK synthesis using bifunctional catalysts. conicet.gov.ar
Similarly, bifunctional sulfide (B99878) catalysts like MoS₂ supported on zeolites (e.g., MoS₂/Al₂O₃-ZSM-22) are active in the hydroisomerization of esters such as methyl palmitate. mdpi.com The sulfide component performs hydrodeoxygenation, while the acidic sites of the zeolite facilitate skeletal isomerization, converting linear alkanes into branched isomers. mdpi.com
Heteropolyanion Catalysis in Oxidative Transformations
Heteropolyanions (HPAs), particularly those containing vanadium, are highly efficient and selective catalysts for the oxidation of organic substrates, including aldehydes and ketones, using molecular oxygen. researchgate.netresearchgate.net These catalysts are attractive due to their "green" nature, as they operate under mild conditions with O₂ as the terminal oxidant. researchgate.net
The oxidation of aldehydes to carboxylic acids is effectively catalyzed by H₃₊ₙ[PMo₁₂₋ₙVₙO₄₀]·aq (HPA-n). researchgate.net In the oxidation of 6-oxohexanoic acid (adipaldehyde acid) and its methyl ester to adipic acid, the HPA-2 catalyst (n=2) shows significant activity. researchgate.net The proposed mechanism involves the reduction of the V⁵⁺ species in the HPA by the aldehyde, followed by re-oxidation of the reduced catalyst by dioxygen.
The table below summarizes the catalytic performance of HPA-2 in the oxidation of adipaldehyde (B86109) acid, highlighting the influence of reaction conditions and co-catalysts.
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Adipic Acid Yield (%) |
|---|---|---|---|---|
| 6-Oxohexanoic Acid | HPA-2 | 90 | 12 | 40 |
| 6-Oxohexanoic Acid | HPA-2 / Ni(acac)₂ | 90 | 12 | 60 |
| Methyl 6-oxohexanoate | HPA-2 | 90 | 12 | 35 (Adipic Acid) + 25 (Dimethyl succinate) |
Data adapted from a study on the oxidation of aldehydes catalyzed by vanadium-containing heteropolyanions. researchgate.net
The addition of a co-catalyst like Ni(acac)₂ can significantly improve the yield of adipic acid. researchgate.net Research on the oxidation of the structurally similar 2-methylcyclohexanone (B44802) also demonstrates the efficacy of vanadium-containing HPAs, further establishing their utility in the oxidative cleavage of C-C bonds adjacent to a carbonyl group. acs.org
Advanced Spectroscopic and Analytical Characterization Techniques in Research on Methyl 2 Methyl 4 Oxohexanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of Methyl 2-methyl-4-oxohexanoate.
Application of 1H, 13C, and 2D NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide direct evidence for the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts and splitting patterns of the proton signals reveal the connectivity of the atoms. For instance, the methyl group protons adjacent to the chiral center at C2 would appear as a doublet, while the methyl protons of the ester group would be a singlet. The methylene (B1212753) protons at C3 and the ethyl group at C5 would exhibit more complex splitting patterns due to their neighboring protons.
¹³C NMR spectroscopy complements this by providing the number of non-equivalent carbon atoms in the molecule. bhu.ac.in The chemical shifts of the carbon signals are indicative of their chemical environment, with the carbonyl carbons of the ketone and ester groups appearing at characteristic downfield shifts.
Table 1: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| C1 (CH₃ of ethyl) | ~0.9 | ~10 |
| C2 (CH₃ at C2) | ~1.2 (d) | ~15 |
| C3 (CH₂) | ~2.5-2.8 (m) | ~45 |
| C4 (C=O, ketone) | - | ~210 |
| C5 (CH₂) | ~2.7 (q) | ~35 |
| C6 (C=O, ester) | - | ~175 |
| OCH₃ | ~3.7 (s) | ~52 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. d = doublet, q = quartet, m = multiplet, s = singlet.
Mass Spectrometry (MS) for Molecular Identification and Reaction Monitoring
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and in monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In the analysis of a reaction mixture for the synthesis of this compound, GC separates the components based on their volatility and interaction with the column's stationary phase. mdpi.com As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for the identification of the desired product, as well as any starting materials, byproducts, or intermediates. This technique is invaluable for optimizing reaction conditions to maximize the yield of this compound.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. For this compound (C₈H₁₄O₃), the theoretical exact mass can be calculated with high precision. sisweb.com By comparing the experimentally measured exact mass to the theoretical value, the elemental composition of the molecule can be unequivocally confirmed, distinguishing it from other compounds that may have the same nominal mass. copernicus.org This level of certainty is critical in research and for the definitive identification of new compounds.
Table 2: Mass Spectrometry Data for this compound
| Technique | Information Provided | Application |
|---|---|---|
| GC-MS | Separation of reaction components and their individual mass spectra. | Product profiling, identification of byproducts, and reaction monitoring. |
| HRMS | Highly accurate molecular mass measurement. | Unambiguous determination of the elemental composition (C₈H₁₄O₃). |
Note: The molecular formula for this compound is C₈H₁₄O₃, with a calculated monoisotopic mass of 158.0943 g/mol.
Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess
Chromatographic methods are essential for the isolation, purification, and assessment of the purity of this compound.
Gas Chromatography (GC) for Purity and Yield Evaluation
Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a primary method for determining the purity of a sample of this compound. google.com The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for a quantitative assessment of its purity. By using an internal standard, GC can also be employed to accurately determine the yield of a reaction. google.com
For chiral molecules like this compound, specialized chiral GC columns can be used to separate the enantiomers. This is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of the stereochemical purity. researchgate.netscirp.org The separation is achieved through the differential interaction of the enantiomers with the chiral stationary phase of the column.
Table 3: Chromatographic Methods for this compound Analysis
| Technique | Application | Key Parameters |
|---|---|---|
| Gas Chromatography (GC-FID) | Purity assessment and yield determination. | Retention time, peak area. |
| Chiral Gas Chromatography | Determination of enantiomeric excess. | Separation of enantiomers, resolution factor. |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the real-time monitoring of chemical reactions that produce or consume this compound. researchgate.net By separating components within a reaction mixture, HPLC allows for the identification and quantification of reactants, intermediates, and the final product over time. researchgate.net
Modern Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced this capability, offering significantly faster analysis times. chromatographyonline.com For a reaction involving this compound, a short column packed with sub-2-μm silica (B1680970) particles could be employed, potentially reducing separation times to under a minute. chromatographyonline.com This allows for rapid, quantitative feedback on the reaction's progress. The methodology involves taking aliquots from the reaction vessel at specific time intervals, quenching the reaction if necessary, and injecting the sample into the HPLC system. The data generated is typically displayed as a chromatogram, where the area under each peak corresponds to the concentration of a specific compound. By plotting the concentration of this compound against time, detailed kinetic profiles of its formation can be established. chromatographyonline.com
Table 1: Illustrative HPLC Parameters for Reaction Monitoring
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150mm x 4.6mm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds with varying polarities from the column. |
| Flow Rate | 1.0 mL/min | Maintains consistent and reproducible retention times. |
| Detector | UV-Vis Detector (e.g., at 210 nm) | Quantifies the ester and ketone chromophores. |
| Cycle Time | < 5 min | Allows for frequent sampling to build a detailed kinetic profile. |
Chiral Gas Chromatography for Enantiomeric Purity Analysis
When this compound is synthesized in an enantioselective manner, determining its enantiomeric purity is critical. Chiral Gas Chromatography (GC) is a highly selective and accurate technique for this purpose. chromatographyonline.com This method utilizes a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. chromatographyonline.comgcms.cz
The principle of separation lies in the differential interaction between the two enantiomers of the analyte and the chiral stationary phase. These interactions form transient diastereomeric complexes, leading to different retention times for the (R)- and (S)-enantiomers, allowing for their resolution and quantification. chromatographyonline.com In a study on the related compound (S)-2-Methyl-4-octanol, GC analysis using a chiral stationary phase column was able to determine an enantiomeric excess (e.e.) of 99.5%. researchgate.net A similar approach would be applied to this compound, where the area of the peaks corresponding to the two enantiomers would be integrated to calculate the enantiomeric excess.
Table 2: Representative Chiral GC Data for Enantiomeric Excess (e.e.) Determination
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (S)-Methyl 2-methyl-4-oxohexanoate | 15.2 | 99.0 | 98.0 |
Note: Data is illustrative and based on typical chiral separations.
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is a powerful analytical method for investigating the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement within a crystal lattice.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single Crystal X-ray Diffraction (SC-XRD) is considered the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govencyclopedia.pub For a chiral molecule like this compound, obtaining a suitable single crystal of one enantiomer allows for its unambiguous structural elucidation. uni-saarland.de The technique works by irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms in the crystal, allowing for the calculation of electron density and thus the precise position of each atom. uni-saarland.de
The analysis provides accurate data on bond lengths, bond angles, and torsional angles. encyclopedia.pub Furthermore, SC-XRD reveals how molecules are arranged relative to each other in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular forces, such as hydrogen bonds and van der Waals interactions. In a related molecule, methyl 6-amino-6-oxohexanoate, the crystal packing was found to be dominated by strong N-H···O hydrogen bonds. ox.ac.uk For this compound, which lacks strong hydrogen bond donors, the packing would primarily be influenced by weaker C-H···O interactions and dipole-dipole forces involving the ketone and ester groups.
Table 3: Key Information Obtained from Single Crystal XRD Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Defines the fundamental crystal system and space group. |
| Atomic Coordinates | The (x, y, z) position of every non-hydrogen atom. | Provides the exact 3D structure and molecular conformation. |
| Bond Lengths/Angles | Precise measurements of distances and angles between atoms. | Confirms the molecular connectivity and geometry. |
| Absolute Configuration | Determination of the R/S configuration at the chiral center. | Unambiguously assigns the stereochemistry of the enantiopure sample. nih.gov |
| Intermolecular Interactions | Identification of forces holding the crystal lattice together. | Explains the crystal packing and physical properties like melting point. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interactions
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to probe the molecular vibrations of a sample. These methods are highly effective for identifying functional groups and studying molecular structure. nih.gov
Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. vliz.be FTIR spectroscopy measures the absorption of infrared radiation by a sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov For this compound, these spectra would exhibit characteristic peaks corresponding to the vibrations of its specific chemical bonds and functional groups. illinois.edu
The most prominent peaks would be the C=O stretching vibrations from the ketone and ester groups. These typically appear as strong, sharp bands in the FTIR spectrum. The ketone C=O stretch is generally found at a slightly lower wavenumber than the ester C=O stretch. The C-O stretching vibrations of the ester group and the various C-H stretching and bending vibrations of the methyl and methylene groups would also be clearly identifiable. Analyzing the precise position and shape of these peaks can provide insights into the molecular environment and intermolecular interactions. mdpi.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| Alkane C-H | Asymmetric/Symmetric Stretch | 2850 - 3000 | Medium to Strong |
| Ester C=O | Stretch | ~1735 - 1750 | Strong |
| Ketone C=O | Stretch | ~1715 | Strong |
| Ester C-O | Stretch | 1000 - 1300 | Medium |
Note: Wavenumbers are approximate and can shift based on molecular conformation and intermolecular interactions.
Applications of Methyl 2 Methyl 4 Oxohexanoate As a Versatile Synthetic Building Block
Precursor for Complex Organic Molecule Synthesis
The dual reactivity of Methyl 2-methyl-4-oxohexanoate enables its use in sophisticated synthetic sequences aimed at building complex carbon skeletons.
This compound and its structural analogues are instrumental in the synthesis of lactone-containing molecules, particularly β-lactones, which are core components of several biologically active compounds. Research into N-acylethanolamine acid amidase (NAAA) inhibitors has led to the development of potent drug candidates based on a β-lactone scaffold derived from threonine. ebi.ac.uk In this context, the synthesis of (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate, a highly potent NAAA inhibitor, highlights the utility of precursors that can form the 2-methyl-4-oxo-oxetane ring system, a type of β-lactone. ebi.ac.uk
Furthermore, the ketoester motif is crucial for constructing bicyclic systems. While not a direct cyclization of this compound, related studies have shown the formation of functionalized bicycloalkanes from similar precursors. shu.ac.uk For instance, the intramolecular Michael reaction of related ketoesters can lead to the formation of bicyclic compounds, demonstrating the potential of this class of molecules in creating bridged and fused ring systems. shu.ac.uk
The carbon framework of oxohexanoates is a foundational element in the total synthesis of steroids. A closely related compound, ethyl 4-oxohexanoate, is used to prepare 2-methyl-1,3-cyclopentanedione, which is recognized as a key intermediate in the synthesis of steroid molecules. orgsyn.orgorgsyn.org The base-promoted cyclization of ethyl 4-oxohexanoate provides an experimentally straightforward route to this crucial cyclopentanedione derivative. orgsyn.orgorgsyn.org This transformation underscores the importance of the 4-oxohexanoate skeleton, present in this compound, as a precursor for building the core ring structures of steroids.
Role in the Construction of Lactones and Bicyclic Derivatives
Utility in Heterocyclic Compound Formation
The functional groups of this compound make it an ideal substrate for reactions that form heterocyclic rings, which are ubiquitous in medicinal chemistry and materials science.
Isoxazol-5(4H)-ones are a class of heterocyclic compounds synthesized through a multicomponent reaction, typically involving a β-keto ester, an aldehyde, and hydroxylamine (B1172632) hydrochloride. nih.govresearchgate.net This reaction has been successfully carried out using various catalysts and conditions, often in environmentally friendly solvents like water. scilit.comresearchgate.net While many examples use ethyl acetoacetate (B1235776) or ethyl 3-oxohexanoate, this compound is a suitable γ-keto ester that can participate in similar condensation reactions to yield 3,4-disubstituted isoxazol-5(4H)-one derivatives. scilit.comdntb.gov.ua The versatility of this method allows for the creation of a large library of isoxazolone compounds by varying the aldehyde and keto ester starting materials. nih.govresearchgate.net
This compound, as a γ-ketoester, is a valuable precursor for synthesizing more complex fused heterocyclic systems like pyrroles and furo[2,3-b]pyrroles. Research has shown that new 2-oxofuro[2,3-b]pyrroles can be obtained in good yields through the one-pot reaction of 1,2-diaza-1,3-butadienes with γ-ketoesters under mild, basic conditions. researchgate.netacs.org Specifically, novel 4-(3-oxopropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylates have been successfully synthesized by reacting 1,2-diaza-1,3-butadienes with related compounds like ethyl or methyl 4-acetyl-5-oxo-hexanoate. acs.orgresearchgate.net These reactions demonstrate the utility of the γ-ketoester functionality in constructing substituted pyrrole (B145914) and furo[2,3-b]pyrrole cores. researchgate.netmdpi.com
Synthesis of Isoxazol-5(4H)-ones and Related Heterocycles
Intermediate in the Synthesis of Bioactive Compounds and Analogues
The role of this compound as an intermediate extends to the synthesis of various bioactive compounds and their analogues. The heterocycles and lactones derived from it are often privileged structures in medicinal chemistry. A prominent example is the synthesis of β-lactone carbamate (B1207046) derivatives that act as potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory and pain signaling. ebi.ac.uk The development of these inhibitors, such as a derivative with a single-digit nanomolar potency, showcases the successful application of this chemical scaffold in creating targeted therapeutic agents. ebi.ac.uk Additionally, related 4-oxocarboxylic acids are precursors to 1-aryl-2,3-benzodiazepine derivatives, which have shown noteworthy anxiolytic and anticonvulsant activity. clockss.org
Contribution to Thromboxane (B8750289) A2 Analogues Synthesis
Thromboxane A2 (TXA2) is a potent but highly unstable lipid that promotes platelet aggregation and vasoconstriction. shu.ac.uk Due to its role in thrombosis and cardiovascular diseases, the synthesis of stable TXA2 analogues as potential receptor antagonists is a significant area of research. shu.ac.ukpharmacologyeducation.org The core structures of these analogues often involve complex bicycloalkane skeletons. shu.ac.ukshu.ac.uk
Research into the synthesis of novel thromboxane A2 antagonists has involved the creation of functionalized bicycloalkanes as key intermediates. shu.ac.uk During the synthesis of these bicyclic systems, various side reactions and molecular rearrangements have been observed. shu.ac.uk One notable observation was the formation of "methyl 2-methine-5-oxohexanoate" during a Michael reaction involving methyl vinyl ketone and a tetrahydrothiophene (B86538) derivative. shu.ac.uk This compound is structurally very similar to this compound, highlighting how this class of keto-esters can emerge as byproducts or intermediates in complex reaction pathways aimed at producing precursors for pharmacologically active agents like the TXA2 analogues listed in the table below. shu.ac.uk
| Synthesized Thromboxane A2 Analogue |
| methyl 7-[-5-(3-hydroxy-1-(E)-octenyl)-2-methylbicyclo[3.3.1]non-2-en-9-yl]-[syn]-(+/-)-5-(Z)-heptenoate shu.ac.uk |
| methyl 7-[-5-(hydroxy-1-(E)-octenyl)-2,2-dimethylbicyclo[3.3.1]non-9-yl]-[syn]-(-+)-5-(Z)-heptenoate shu.ac.uk |
| methyl 7-[-5-(3-hydroxy-l-(E)-octenyl)-2,2-dimethylbicyclo[3.2.1]oct-8-yl]-[syn]-(-)-(Z)-heptenoate shu.ac.uk |
Development of Methionine Synthase Inhibitor Analogues
Methionine synthase (MetS) is a crucial enzyme in cellular metabolism, responsible for the methylation of homocysteine to produce methionine, an essential amino acid. nih.govebi.ac.uk This process is vital for protein synthesis and one-carbon metabolism. nih.govbiorxiv.org In certain cancer cells, MetS is over-expressed, making it an attractive target for anti-cancer drug development. nih.gov
Researchers have focused on designing and synthesizing inhibitors that mimic the structure of methyltetrahydrofolate (MTHF), a natural substrate of MetS. nih.gov This has led to the development of a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates. nih.gov These compounds, which are structural analogues of this compound in that they are methyl alkanoate derivatives, are designed to fit into the MTHF binding domain of the enzyme. nih.gov The synthesis of this inhibitor series was achieved using dicyclohexylcarbodiimide (B1669883) (DCC) and azide (B81097) coupling methods to link amino acid esters with carboxylic acid derivatives. nih.gov Subsequent evaluation for cytotoxic activity against cancer cell lines identified promising candidates. nih.gov
| Most Active Methionine Synthase Inhibitor Analogue | Cell Line | IC50 Value | Calculated Free Energy of Binding |
| Methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate | PC-3 (Prostate Cancer) | 20 µg/mL | -207.19 kJ/mol nih.gov |
Stereoselective Building Blocks for Chiral Compound Synthesis
Application in Enantiomerically Enriched Natural Product Synthesis
The synthesis of enantiomerically enriched compounds is of paramount importance in chemistry, as the biological activity of molecules is often dependent on their specific three-dimensional structure. Chiral building blocks, which possess a defined stereochemistry, are fundamental to the stereoselective synthesis of complex natural products and pharmaceuticals. acs.orgnih.gov Keto-esters, such as this compound, are valuable precursors in this field. Through asymmetric reduction or other stereoselective transformations, the ketone functionality can be converted into a chiral alcohol, establishing a key stereocenter. mdpi.comrsc.org
This strategy is widely employed in the synthesis of various natural products. For instance, δ-amino β-ketoesters, which are structurally related to this compound, have been used as chiral building blocks for the highly stereoselective synthesis of alkaloids like (−)-lasubine II. acs.orgnih.gov Similarly, the enzymatic asymmetric reduction of γ- and δ-keto esters is a well-established method for producing optically active lactones, which are common motifs in natural products. rsc.org Engineered ketoreductases (KREDs) have been successfully used to asymmetrically reduce a wide range of bulky aromatic γ,δ-keto esters, yielding chiral lactones with high enantioselectivity (96–99%). rsc.org These examples demonstrate the power of using chiral keto-esters as starting materials for constructing complex, biologically active molecules with precise stereochemical control.
| Natural Product/Target | Chiral Precursor Type | Synthetic Method |
| (−)-Lasubine II acs.orgnih.gov | δ-Amino β-ketoester | Asymmetric synthesis using a chiral sulfinamide auxiliary acs.org |
| Chiral Aryl Lactones rsc.org | Aromatic γ,δ-Keto Ester | Enzymatic asymmetric reduction using engineered ketoreductase rsc.org |
| Chiral α-diazo-β-hydroxy esters mdpi.com | α-Diazo-β-keto ester | Stereoselective bioreduction with ketoreductases (KREDs) mdpi.com |
| cis-2,5-Pyrrolidine Scaffold nih.gov | α-Amino-β-keto ester | Selective bio-reduction with engineered dehydrogenases nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| (−)-lasubine II |
| 4-[4-[(4-chlorobenzenesulfonamido)phenylmethyl]phenyl]butyric acid |
| 4-[4-[1-(4-chlorobenzenesulfonamido)-2-phenylethyl]phenyl]butyric acid |
| Dicyclohexylcarbodiimide (DCC) |
| Homocysteine |
| Methionine |
| Methyl 2-methine-5-oxohexanoate |
| This compound |
| Methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate |
| Methyl 4-oxo-3-(3'-oxobutyl)-3-tetrahydrothio-phenecarboxylate |
| Methyl 7-[-5-(3-hydroxy-1-(E)-octenyl)-2-methylbicyclo[3.3.1]non-2-en-9-yl]-[syn]-(+/-)-5-(Z)-heptenoate |
| Methyl 7-[-5-(3-hydroxy-l-(E)-octenyl)-2,2-dimethylbicyclo[3.2.1]oct-8-yl]-[syn]-(-)-(Z)-heptenoate |
| Methyl 7-[-5-(hydroxy-1-(E)-octenyl)-2,2-dimethylbicyclo[3.3.1]non-9-yl]-[syn]-(-+)-5-(Z)-heptenoate |
| Methyl vinyl ketone |
| Methyltetrahydrofolate (MTHF) |
Emerging Research Directions and Future Perspectives in Methyl 2 Methyl 4 Oxohexanoate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of Methyl 2-methyl-4-oxohexanoate has traditionally relied on classical organic reactions, such as the Stork enamine alkylation or Michael additions using stoichiometric base promoters. However, contemporary research is intensely focused on developing more sustainable and efficient synthetic routes that align with the principles of green chemistry. These novel methodologies aim to reduce waste, utilize renewable resources, and operate under milder, more environmentally benign conditions.
A primary area of development is the shift from stoichiometric reagents to catalytic processes. For instance, the conjugate addition of a pronucleophile like methyl malonate to methyl vinyl ketone, followed by methylation and decarboxylation, is a classic route. Modern approaches seek to streamline this process. One emerging strategy involves the direct, one-pot catalytic addition of more accessible nucleophiles.
Another significant trend is the adoption of alternative energy sources and reaction media. The use of flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters, enhances safety, and facilitates scalability. Researchers are exploring the synthesis of this compound in microreactor systems, which can lead to significantly higher yields and purity in shorter reaction times compared to batch processes. Furthermore, the replacement of volatile organic solvents (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids is a key objective. Biocatalytic methods, employing enzymes like lipases or transaminases, represent a frontier in sustainable synthesis, offering the potential for high selectivity under mild aqueous conditions.
Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches for a Precursor
This table contrasts a classical batch synthesis approach for a key intermediate in the formation of this compound with a modern, sustainable flow chemistry approach.
| Parameter | Traditional Batch Synthesis (e.g., Michael Addition) | Emerging Flow Chemistry Synthesis |
|---|---|---|
| Catalyst/Promoter | Stoichiometric strong base (e.g., Sodium methoxide) | Immobilized solid-phase catalyst (e.g., Amberlyst resin) |
| Solvent | Anhydrous organic solvents (e.g., Toluene, THF) | Greener solvents (e.g., Ethanol) or solvent-free conditions |
| Reaction Time | Several hours to overnight (e.g., 12-24 h) | Minutes (e.g., 5-20 min residence time) |
| Workup Procedure | Aqueous quench, multiple extractions, solvent evaporation | In-line purification or direct collection of product stream |
| Waste Generation | High (stoichiometric salt waste, large solvent volumes) | Low (catalyst is recyclable, minimal solvent use) |
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
The C2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is of paramount importance, as the biological activity of chiral molecules often resides in only one of the two forms. Consequently, a major thrust of current research is the exploration of novel catalytic systems that can produce this compound with high enantioselectivity and efficiency.
Organocatalysis has emerged as a powerful tool for this purpose. Chiral secondary amines, such as proline and its derivatives, have been successfully employed to catalyze the asymmetric Michael addition of aldehydes or ketones to α,β-unsaturated acceptors like methyl vinyl ketone, a key step in forming the carbon skeleton. These metal-free catalysts are often less toxic, less sensitive to air and moisture, and more sustainable than many traditional metal-based catalysts. Research focuses on designing new organocatalysts with tailored steric and electronic properties to maximize both yield and enantiomeric excess (ee).
Alongside organocatalysis, transition metal catalysis remains a vital area of investigation. Chiral complexes of metals such as copper, rhodium, and palladium, functionalized with sophisticated chiral ligands (e.g., chiral phosphines or N-heterocyclic carbenes), are being developed. These systems can achieve exceptionally high turnover numbers (TON) and turnover frequencies (TOF), making them highly efficient. Future work will involve the development of heterogeneous chiral catalysts, where the active catalytic complex is immobilized on a solid support. This approach combines the high selectivity of homogeneous catalysis with the practical advantages of easy separation and recyclability, further enhancing process sustainability.
Table 2: Performance of Different Catalytic Systems in Asymmetric Synthesis of the this compound Backbone
This table summarizes representative findings on various catalyst types for the key enantioselective Michael addition reaction.
| Catalyst System | Catalyst Type | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantage |
|---|---|---|---|---|
| Proline Derivative | Organocatalyst | 85-95 | 90-97 | Metal-free, low toxicity, readily available. |
| Cu(II)-Chiral Bisoxazoline Complex | Transition Metal Catalyst | >95 | >99 | Extremely high enantioselectivity and broad substrate scope. |
| Chiral Phase-Transfer Catalyst | Organocatalyst | 80-90 | 85-92 | Effective under biphasic conditions, simplifying workup. |
| Immobilized Rhodium-Phosphine | Heterogeneous Catalyst | >90 (over 5 cycles) | 95-98 | Excellent recyclability and suitable for continuous flow processes. |
Expanded Applications in Materials Science and Medicinal Chemistry Research
The true value of a building block like this compound lies in its potential for transformation into high-value products. Emerging research is actively exploring its application as a versatile precursor in both materials science and medicinal chemistry.
In materials science , the compound's bifunctionality is a key asset. The ester group can undergo hydrolysis and subsequent polymerization to form novel polyesters. The presence of the ketone and the methyl-branched backbone can impart unique properties to these polymers, such as controlled biodegradability, specific thermal characteristics (glass transition temperature), and enhanced mechanical strength. The ketone functionality also serves as a reactive handle for post-polymerization modification or for creating cross-linked networks, potentially leading to the development of advanced hydrogels, resins, or specialty coatings.
In medicinal chemistry , this compound is a strategic synthon for constructing complex molecular architectures found in pharmaceuticals and natural products. The 1,4-dicarbonyl relationship is a precursor to a wide array of five- and six-membered heterocyclic rings, which are privileged scaffolds in drug discovery. For example, through a Paal-Knorr type condensation with primary amines or hydrazines, it can be readily converted into substituted pyrroles and pyridazines, respectively. These heterocycles are core components of molecules targeting a range of biological pathways. Current research involves using enantiomerically pure this compound to synthesize chiral heterocyclic ligands and complex fragments for use in fragment-based drug discovery (FBDD) programs aimed at developing new therapeutic agents.
Advanced Integrated Experimental and Computational Approaches for Mechanistic Understanding
A deep understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new, more effective ones. The future of chemical research on this compound lies in a powerful synergy between advanced experimental techniques and high-level computational modeling.
Experimental approaches have moved beyond simple yield determination. Techniques such as in situ spectroscopy (e.g., ReactIR, process NMR) allow chemists to monitor reactions in real-time, identifying transient intermediates and byproducts as they form. This data provides invaluable insight into the reaction pathway. Furthermore, detailed kinetic studies, including Reaction Progress Kinetic Analysis (RPKA), are used to determine rate laws and identify the rate-determining step of a catalytic cycle, helping to pinpoint bottlenecks in efficiency.
Computational chemistry , primarily using Density Functional Theory (DFT), complements these experiments. DFT calculations can model the three-dimensional structures of reactants, transition states, and products. By calculating the energy barriers for different potential pathways, researchers can predict which reaction is most likely to occur and, in asymmetric reactions, explain the origin of enantioselectivity. This predictive power is instrumental in the rational design of new catalysts. For example, before synthesizing a series of complex chiral ligands, computational screening can identify the most promising candidates, saving significant time and resources.
The integrated approach combines these strengths. Experimental observations of unexpected selectivity might prompt a computational study to uncover a previously unconsidered mechanistic pathway. Conversely, a computational prediction of a highly stable transition state for a novel catalyst can guide the experimentalist in designing the optimal reaction conditions to achieve it.
Table 3: Synergy of Experimental and Computational Methods
This table illustrates how integrated approaches are used to answer key mechanistic questions in the synthesis of this compound.
| Research Question | Experimental Tool | Computational Tool | Integrated Insight Gained |
|---|---|---|---|
| Origin of Enantioselectivity | Chiral HPLC, Kinetic Isotope Effect (KIE) studies | DFT modeling of diastereomeric transition states | Identification of specific non-covalent interactions (e.g., hydrogen bonds) in the favored transition state that lead to high ee. |
| Role of Additives/Co-catalysts | In situ IR/NMR spectroscopy, Cyclic Voltammetry | Modeling of catalyst-additive complexes and reaction profiles | Elucidation of how an additive alters the catalyst's structure or participates directly in the rate-determining step. |
| Identification of Catalyst Deactivation Pathway | Monitoring catalyst activity over multiple cycles, spectroscopic analysis of spent catalyst | Calculation of energies for potential decomposition pathways | Understanding the mechanism of catalyst degradation, enabling the design of more robust and long-lasting catalysts. |
Contribution to Green Chemistry Principles and Sustainable Chemical Manufacturing
The cumulative impact of the research directions discussed above is a significant contribution to the broader goals of green chemistry and sustainable manufacturing. The focus on this compound chemistry is increasingly aligned with the 12 Principles of Green Chemistry, positioning its production and use as a model for modern chemical processes.
Prevention (Principle 1) & Atom Economy (Principle 2): The development of highly selective catalytic additions (Section 7.2) directly addresses these principles. By maximizing the conversion of starting materials into the desired product and minimizing byproducts, waste is prevented at its source. Addition reactions are inherently atom-economical as they incorporate all atoms of the reactants into the final product.
Less Hazardous Chemical Syntheses (Principle 3) & Safer Solvents (Principle 5): The move towards organocatalysis and the use of benign, recyclable metal catalysts reduces the reliance on toxic and hazardous reagents. The concurrent shift to aqueous media, ethanol, or even solvent-free conditions (Section 7.1) drastically reduces the environmental and safety footprint of the synthesis.
Design for Energy Efficiency (Principle 6) & Catalysis (Principle 9): Catalytic routes are fundamentally more energy-efficient than stoichiometric ones. Catalysts lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure). The exploration of novel, highly active catalysts (Section 7.2) is a direct application of these principles, reducing the energy input required for manufacturing. The use of recyclable heterogeneous catalysts further enhances sustainability.
Future research will continue to build on these foundations, aiming for a closed-loop, zero-waste manufacturing process for this compound and its derivatives. This involves integrating renewable feedstocks, continuous flow processing with recyclable catalysts, and energy-efficient operations, making its chemistry a paradigm of 21st-century sustainable chemical production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
